molecular formula C14H16O5 B1311651 Ethyl 2-(1,3-dioxan-2-YL)benzoylformate CAS No. 208196-15-0

Ethyl 2-(1,3-dioxan-2-YL)benzoylformate

Cat. No.: B1311651
CAS No.: 208196-15-0
M. Wt: 264.27 g/mol
InChI Key: SQYFOEILOJORME-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-dioxan-2-yl)benzoylformate is an organic compound with the molecular formula C14H16O5 and a molecular weight of 264.27 g/mol It is characterized by the presence of a 1,3-dioxane ring attached to a benzoylformate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(1,3-dioxan-2-yl)benzoylformate can be synthesized through the reaction of diethyl oxalate with 1,3-dioxane-2-(2-bromophenyl) . The reaction typically involves the use of a base such as sodium ethoxide in an ethanol solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-dioxan-2-yl)benzoylformate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoylformate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoylformates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(1,3-dioxan-2-yl)benzoylformate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-dioxan-2-yl)benzoylformate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations. The 1,3-dioxane ring and benzoylformate moiety play crucial roles in determining the reactivity and specificity of the compound in biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-(1,3-dioxan-2-yl)benzoylformate can be compared with similar compounds such as:

    Ethyl 2-methylbenzoylformate: Differing by the presence of a methyl group instead of the 1,3-dioxane ring.

    Benzaldehyde, 2-(1,3-dioxan-2-yl): Lacking the ester functionality present in this compound.

Uniqueness

The presence of the 1,3-dioxane ring in this compound imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

ethyl 2-[2-(1,3-dioxan-2-yl)phenyl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-2-17-13(16)12(15)10-6-3-4-7-11(10)14-18-8-5-9-19-14/h3-4,6-7,14H,2,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYFOEILOJORME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1C2OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450997
Record name ETHYL 2-(1,3-DIOXAN-2-YL)BENZOYLFORMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208196-15-0
Record name ETHYL 2-(1,3-DIOXAN-2-YL)BENZOYLFORMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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